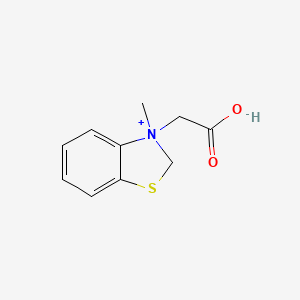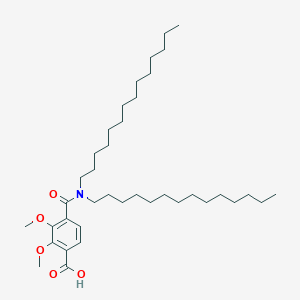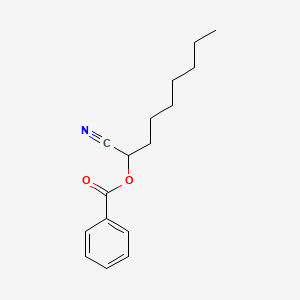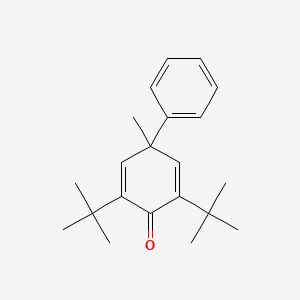
1-Azido-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring, along with a methyl group (-CH₃)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido and iodine groups onto the benzene ring. One common method involves the nitration of 4-methyltoluene to form 4-methyl-2-nitrotoluene, followed by reduction to 4-methyl-2-aminotoluene. The amino group is then converted to an azido group using sodium azide. Finally, iodination is carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for cycloaddition.
Oxidation-Reduction: Iodine, reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Iodo-derivatives: Resulting from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
1-Azido-2-iodo-4-methylbenzene has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-azido-2-iodo-4-methylbenzene primarily involves its reactivity as an azide and an iodinated aromatic compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The iodine atom can participate in halogen bonding and redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-Azido-4-methylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-4-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Methylphenyl azide: Similar structure but without the iodine atom, affecting its chemical behavior.
Uniqueness: 1-Azido-2-iodo-4-methylbenzene is unique due to the presence of both azido and iodine groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
122099-10-9 |
|---|---|
Fórmula molecular |
C7H6IN3 |
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
1-azido-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
Clave InChI |
BNNIMNBSCUGXJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=[N+]=[N-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)



![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

methanone](/img/structure/B14290381.png)

![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

